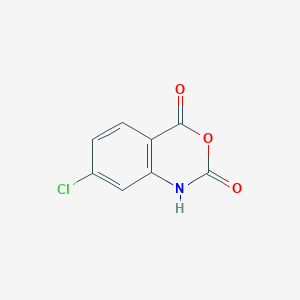
4-Chloro-isatoic anhydride
Cat. No. B1580710
Key on ui cas rn:
40928-13-0
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05795984
Procedure details


According to the same manner as in Example 5, except that 171.6 g of water and 171.6 g of toluene were used in place of 78.9 g of water and 315.5 g of tetrahydrofuran, and that 4-chloroanthranilic acid was used in place of 4,5-dimethoxyanthranilic acid, 80.9 g of 7 -chloroisatoic anhydride (purity: 91 %) was obtained.





Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[C:2]1(C)C=CC=CC=1.[Cl:9][C:10]1[CH:11]=[C:12]([NH2:19])[C:13](=[CH:17][CH:18]=1)[C:14]([OH:16])=[O:15]>O1CCCC1>[CH:18]1[C:10]([Cl:9])=[CH:11][C:12]2[NH:19][C:2]([O:15][C:14](=[O:16])[C:13]=2[CH:17]=1)=[O:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
171.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
171.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
78.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)N
|
Step Five
|
Name
|
|
|
Quantity
|
315.5 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1Cl)NC(=O)OC2=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80.9 g | |
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
